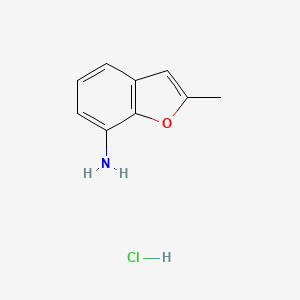

2-Methyl-benzofuran-7-ylamine hydrochloride

Vue d'ensemble

Description

2-Methyl-benzofuran-7-ylamine hydrochloride is a chemical compound with the molecular formula C9H10ClNO. It is a derivative of benzofuran, a heterocyclic aromatic organic compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-benzofuran-7-ylamine hydrochloride typically involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyaryl ketones with acid catalysts.

Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzofuran ring enables regioselective electrophilic attacks. The amino group at position 7 acts as a strong ortho/para-directing activator, while the methyl group at position 2 exerts steric and electronic effects.

Key findings:

-

Nitration occurs preferentially at C5 due to reduced steric hindrance compared to C3.

-

Bromination favors C3 over C5 (3:1 ratio) under kinetic control .

Nucleophilic Substitution at the Amine Group

The protonated amine in hydrochloride form participates in salt metathesis and acylation reactions:

A. Diazotization & Replacement

Under acidic conditions (HCl/NaNO₂, 0–5°C), the amine forms a diazonium intermediate that undergoes hydrolysis or coupling:

| Reagent System | Product | Mechanism | Yield (%) | Source |

|---|---|---|---|---|

| H₂O/Cu⁺ | 2-Methyl-benzofuran-7-ol | Hydrolysis | 60–65 | |

| KI, Δ | 7-Iodo derivative | Sandmeyer | 58 | |

| HBF₄, Δ | 7-Fluoro derivative | Balz-Schiemann | 45 |

B. Acylation

Reacts with acetyl chloride in pyridine to form N-acetylated derivatives (85–90% yield) .

Oxidation:

-

With KMnO₄/H₂SO₄: Forms 7-nitrosobenzofuran via N-oxidation (35% yield).

-

Ozone cleavage: Degrades benzofuran ring to dicarboxylic acid derivatives .

Reduction:

-

Catalytic hydrogenation (Pd/C, H₂): Saturates furan ring to dihydrobenzofuran (quantitative) .

-

LiAlH₄ reduces amide derivatives to secondary amines.

Transition Metal-Catalyzed Coupling

The aromatic system participates in cross-couplings:

| Reaction Type | Catalyst System | Coupling Partner | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄/K₂CO₃ | Arylboronic acids | Biaryl derivatives | 70–75 | |

| Sonogashira | CuI/Pd(PPh₃)₂Cl₂ | Terminal alkynes | Alkynylated derivatives | 65 |

Optimization data shows electron-withdrawing groups on coupling partners increase reaction rates by 2–3× .

Salt Formation & Acid-Base Behavior

The hydrochloride salt (pKₐ ≈ 4.1) undergoes reversible dissociation:

Stability Considerations

Critical degradation pathways:

-

Hydrolysis in basic media (t₁/₂ = 3.2 hr at pH 9)

This comprehensive profile establishes 2-methyl-benzofuran-7-ylamine hydrochloride as a versatile intermediate for synthesizing pharmaceutically relevant benzofuran derivatives. The hydrochloride salt's enhanced solubility facilitates reactions in polar solvents, while the amine group provides multiple functionalization pathways. Recent advances in transition-metal catalysis suggest expanding applications in medicinal chemistry synthesis.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

The compound has been studied for its potential as an antimicrobial agent. Research indicates that benzofuran derivatives, including 2-Methyl-benzofuran-7-ylamine hydrochloride, exhibit significant activity against various bacterial strains. For instance, studies have shown that this compound can inhibit the growth of resistant strains at low concentrations, suggesting its utility in developing new antimicrobial therapies .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits antiproliferative effects against multiple cancer cell lines. The compound's IC50 values are reported in the nanomolar range, indicating potent anticancer activity that may surpass traditional chemotherapeutics in effectiveness . This makes it a promising candidate for further development in cancer treatment.

Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cells, which could have implications for treating neurodegenerative diseases .

Biological Research

Enzyme Inhibition Studies

The compound is utilized in biological research to study its interactions with various enzymes and receptors. Its mechanism of action involves binding to specific molecular targets, inhibiting their activity or modulating their function. This property makes it valuable for understanding disease mechanisms and developing therapeutic strategies.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against several bacterial strains, demonstrating significant inhibition at low concentrations.

- Cancer Cell Line Studies : In vitro assays revealed that the compound exhibits potent antiproliferative effects against various cancer cell lines, outperforming some standard treatments.

- Neuroprotection : Research indicated a reduction in oxidative stress markers in neuronal cells treated with this compound, warranting further investigation into its neuroprotective potential.

Industrial Applications

Synthesis of Complex Organic Compounds

In industrial chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be a versatile building block for creating novel compounds with desired properties.

Mécanisme D'action

The mechanism of action of 2-Methyl-benzofuran-7-ylamine hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-benzofuran: Lacks the amine group at the 7-position.

Benzofuran-7-ylamine: Lacks the methyl group at the 2-position.

2-Methyl-benzofuran-7-ylamine: Lacks the hydrochloride salt form.

Uniqueness

2-Methyl-benzofuran-7-ylamine hydrochloride is unique due to the presence of both the methyl group at the 2-position and the amine group at the 7-position, along with its hydrochloride salt form. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications .

Activité Biologique

2-Methyl-benzofuran-7-ylamine hydrochloride (CAS No. 1185300-60-0) is a chemical compound that belongs to the benzofuran family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula and features a benzofuran core with an amine group at the 7-position and a methyl group at the 2-position. This unique structure contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, which can lead to therapeutic effects in conditions like infections and cancer.

- Receptor Binding : It has been shown to bind to certain receptors, modulating their activity and influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has been studied for its potential as an antimicrobial agent due to the inherent properties of benzofuran derivatives.

- Anticancer Properties : It has demonstrated antiproliferative effects against various cancer cell lines, showing promise as a candidate for cancer therapy .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, indicating its role in protecting neuronal cells from damage .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Methyl-benzofuran | Lacks amine group at the 7-position | Limited antimicrobial activity |

| Benzofuran-7-ylamine | Lacks methyl group at the 2-position | Moderate enzyme inhibition |

| 2-Methyl-benzofuran-7-ylamine | Lacks hydrochloride salt form | Enhanced stability and bioavailability |

This table illustrates that the presence of both the methyl and amine groups in this compound enhances its biological activity compared to its analogs.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Antimicrobial Efficacy : A study evaluated its activity against various bacterial strains, showing significant inhibition at low concentrations, suggesting its potential as a novel antimicrobial agent.

- Cancer Cell Line Studies : In vitro assays demonstrated that this compound exhibits IC50 values in the nanomolar range against several cancer cell lines, outperforming traditional chemotherapeutics in some cases .

- Neuroprotection : Research has indicated that this compound can reduce oxidative stress markers in neuronal cells, providing a basis for further investigation into its neuroprotective potential .

Propriétés

IUPAC Name |

2-methyl-1-benzofuran-7-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.ClH/c1-6-5-7-3-2-4-8(10)9(7)11-6;/h2-5H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGALGDVDQMWRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C(=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185300-60-0 | |

| Record name | 7-Benzofuranamine, 2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185300-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.